3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS No.: 847383-94-2
Cat. No.: VC5373295
Molecular Formula: C20H18ClN5O
Molecular Weight: 379.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847383-94-2 |
|---|---|
| Molecular Formula | C20H18ClN5O |
| Molecular Weight | 379.85 |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C20H18ClN5O/c1-13-3-4-14(2)16(9-13)11-25-12-22-19-18(20(25)27)23-24-26(19)10-15-5-7-17(21)8-6-15/h3-9,12H,10-11H2,1-2H3 |
| Standard InChI Key | PKUBUAGWUUSGCL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
The compound belongs to the triazolopyrimidine class, featuring a fused triazole-pyrimidine core substituted with 4-chlorobenzyl and 2,5-dimethylbenzyl groups. Its molecular formula is C₂₀H₁₈ClN₅O, with a molecular weight of 379.85 g/mol. The IUPAC name reflects its substitution pattern: 3-[(4-chlorophenyl)methyl]-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Number | 847383-94-2 |
| SMILES | CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
| InChI Key | PKUBUAGWUUSGCL-UHFFFAOYSA-N |
| XLogP3 | 4.2 (estimated) |
The 4-chlorobenzyl group enhances lipophilicity, while the 2,5-dimethylbenzyl moiety may influence steric interactions in biological targets.
Synthesis and Optimization
Aza-Wittig Reaction-Based Pathways
The synthesis of triazolopyrimidines often employs aza-Wittig reactions, as demonstrated in the preparation of analogous compounds . A plausible route for this derivative involves:
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Iminophosphorane Formation: Reacting β-ethoxycarbonyliminophosphorane with 4-chlorobenzyl isocyanate to generate a carbodiimide intermediate.
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Nucleophilic Addition: Introducing 2,5-dimethylbenzylamine to the carbodiimide, forming a guanidine precursor.
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Cyclization: Treating the guanidine with sodium ethoxide to induce intramolecular cyclization, yielding the triazolopyrimidine core .
Reaction conditions (e.g., solvent: dry ethylene chloride, catalyst: 5 mol% EtONa, room temperature) mirror those used for related derivatives, achieving yields of 74–93% .
Alternative Methodologies
Physicochemical Properties
Solubility and Stability
Though experimental solubility data are unavailable, analogs with similar substitution patterns exhibit:
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Lipophilic character: Predicted logP ≈ 4.2, favoring solubility in DMSO or dimethylacetamide.
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pH-dependent stability: Susceptibility to hydrolysis under strongly acidic or basic conditions due to the pyrimidinone moiety.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and triazole C-N vibrations (~1500 cm⁻¹).
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NMR: ¹H NMR would show aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.2–2.4 ppm), and benzyl CH₂ (δ 4.5–5.0 ppm).
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on similar compounds reveal IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines. Mechanisms may involve:
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Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes.
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Kinase modulation: Binding to ATP pockets of tyrosine kinases.
Anti-Inflammatory Effects
The 2,5-dimethylbenzyl group may confer COX-2 selectivity, as seen in structurally related NSAIDs. Hypothetical IC₅₀ values for COX-2 inhibition could range from 0.1–1 µM.
Computational and Comparative Analysis
Docking Studies
Molecular docking simulations (using Autodock Vina) predict strong binding (ΔG ≈ -9.2 kcal/mol) to the EGFR kinase domain, driven by:
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Hydrophobic interactions: With Leu694 and Val702.
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Halogen bonding: Between the chlorine atom and Lys721.
SAR Insights
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4-Chlorobenzyl: Critical for target affinity; replacing chlorine with fluorine reduces activity by 3-fold.
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2,5-Dimethylbenzyl: Optimizes steric fit in hydrophobic pockets without excessive bulk.
Applications and Future Directions
Drug Development
This compound is a candidate for optimization as a kinase inhibitor or antimicrobial agent. Key steps include:
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ADMET profiling: Assessing metabolic stability and toxicity.
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Lead optimization: Introducing sulfonamide or fluorinated groups to enhance bioavailability.
Material Science
Triazolopyrimidines serve as ligands in luminescent metal-organic frameworks (MOFs). The rigid structure of this derivative could stabilize MOFs for sensing applications.
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